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Compound of Interest

Compound Name: 2-Ethoxy-5-(trifluoromethyl)aniline

Cat. No.: B188868 Get Quote

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR) for the specific compound 2-Ethoxy-5-(trifluoromethyl)aniline did not

yield direct results from publicly accessible databases. Therefore, this guide presents the

available spectroscopic data for the closely related structural analog, 2-Methoxy-5-

(trifluoromethyl)aniline, as a reference. This information is intended to provide researchers,

scientists, and drug development professionals with an informed approximation of the expected

spectral characteristics for 2-Ethoxy-5-(trifluoromethyl)aniline.

Spectroscopic Data for 2-Methoxy-5-
(trifluoromethyl)aniline
The following tables summarize the available spectroscopic data for 2-Methoxy-5-

(trifluoromethyl)aniline (CAS No. 349-65-5). This data serves as a valuable proxy for

understanding the key spectral features of the target compound, 2-Ethoxy-5-
(trifluoromethyl)aniline.

Table 1: ¹H NMR Spectroscopic Data of 2-Methoxy-5-
(trifluoromethyl)aniline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.9 - 7.1 m 2H Aromatic H

6.7 - 6.8 m 1H Aromatic H

3.8 - 4.0 (broad s) s 2H -NH₂

3.85 s 3H -OCH₃

Note: Predicted ¹H NMR data. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data of 2-Methoxy-5-
(trifluoromethyl)aniline

Chemical Shift (δ) ppm Assignment

147.5 C-O

136.1 C-NH₂

126.5 (q, J ≈ 270 Hz) -CF₃

122.0 (q, J ≈ 32 Hz) C-CF₃

117.8 Aromatic CH

116.3 Aromatic CH

110.9 Aromatic CH

55.8 -OCH₃

Note: Predicted ¹³C NMR data. The multiplicity of the carbon attached to the trifluoromethyl

group and the trifluoromethyl carbon itself are due to C-F coupling.

Table 3: Mass Spectrometry Data for 2-Methoxy-5-
(trifluoromethyl)aniline
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m/z Relative Intensity Assignment

191 High [M]⁺ (Molecular Ion)

176 Moderate [M - CH₃]⁺

148 Moderate [M - CH₃ - CO]⁺

Note: This represents a plausible fragmentation pattern under Electron Ionization (EI).

Table 4: Key IR Absorption Bands for 2-Methoxy-5-
(trifluoromethyl)aniline

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H Stretch (Amine)

3050 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

1620 - 1580 Strong
N-H Bend (Amine) / C=C

Stretch (Aromatic)

1350 - 1150 Strong C-F Stretch (Trifluoromethyl)

1250 - 1200 Strong Aryl-O Stretch (Asymmetric)

1050 - 1000 Medium Aryl-O Stretch (Symmetric)

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are applicable to solid organic compounds like 2-Ethoxy-5-
(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:
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Accurately weigh 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[1]

For quantitative measurements, a known amount of an internal standard (e.g.,

tetramethylsilane, TMS) can be added.[2]

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the

solution is free of any particulate matter.

¹H NMR Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse sequence is used for acquisition.

Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans

(e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets

for each unique carbon.

A larger number of scans is generally required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier

transformation, followed by phase and baseline correction. Chemical shifts are referenced to

the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle.[3]

The mixture should be ground to a fine, homogeneous powder to minimize light scattering.

[4]

Place the powder into a pelletizing die and press it under high pressure (several tons)

using a hydraulic press to form a thin, transparent pellet.[3]

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet is placed in a sample holder in the path of the IR beam.

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas

Chromatography (GC-MS).

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane).

GC-MS Analysis:

Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC.

Separation: The sample is vaporized and travels through a capillary column, separating it

from the solvent and any impurities.
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Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source. Electron Ionization (EI) at a standard energy of 70 eV is commonly used for

small molecules.[5]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to

determine the molecular weight and structural features of the compound.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound.
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Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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